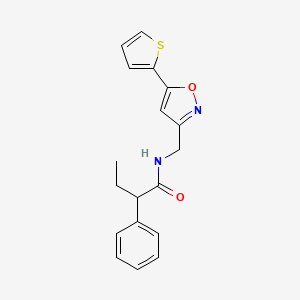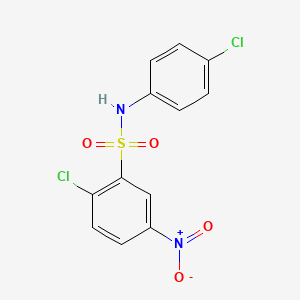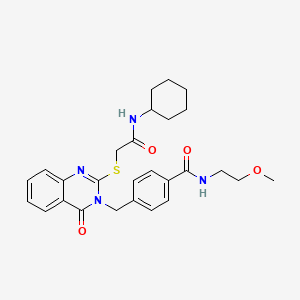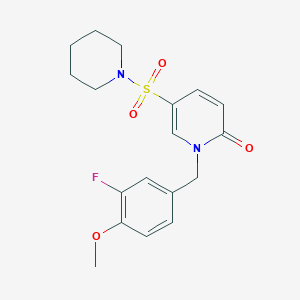
2-phenyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-phenyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)butanamide” is a complex organic compound. It contains an isoxazole ring, which is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . This compound also contains a thiophene ring, which is a five-membered heterocyclic compound with a sulfur atom .
Synthesis Analysis
The synthesis of isoxazole derivatives often involves 1,3-dipolar cycloaddition in the presence of sodium hypochlorite . A highly regioselective method for the preparation of 3,5-disubstituted isoxazoles involves the reaction of terminal alkynes with n-BuLi and then aldehydes followed by the treatment with molecular iodine and subsequently with hydroxylamine .Molecular Structure Analysis
The molecular structure of this compound can be determined using crystallographic data. The fractional atomic coordinates and isotropic or equivalent isotropic displacement parameters can be obtained from the crystallographic data .Chemical Reactions Analysis
The primary activated nitro compounds can condense with alkenes to give isoxazolines and with alkynes to give isoxazoles in chloroform in the presence of 1,4-diazabicyclo [2.2.2]octane or other suitable N-bases via 1,3-dipolar cycloaddition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure. For example, it is likely to be soluble in most organic solvents like alcohol and ether but insoluble in water .Applications De Recherche Scientifique
Synthesis and Applications in Antibacterial Activity
Synthesis and Antibacterial Activity of Isoxazolyl Schiff's Bases :This research delves into the synthesis of a series of isoxazolyl Schiff’s bases derived from N-(5-methyl-3-isoxazolyl)-3-oxobutanamide. These compounds were evaluated for antibacterial activity against various bacterial strains, with some showing significant activity. This study highlights the potential of isoxazolyl compounds in antibacterial applications, suggesting a relevant research direction for 2-phenyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)butanamide (Kakkerla, Vaddiraju, & Merugu, 2016).
Biological Activity and Synthesis of Heterocyclic Compounds
Synthesis of Heterocyclic Compounds :The study focuses on the synthesis of various heterocyclic compounds involving isoxazole and thiazole scaffolds, revealing the potential biological applications of these compounds. The structures were confirmed by spectral and analytical data, signifying the importance of such compounds in pharmaceutical research, which could extend to 2-phenyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)butanamide (Rajanarendar, Karunakar, & Ramu, 2006).
Drug Development and Pharmacology
Novel Indole Based Hybrid Oxadiazole Scaffolds :This research introduces novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides, showcasing their potential as potent urease inhibitors. The compounds were evaluated for their in vitro inhibitory potential, demonstrating promising results that could be relevant for the development of therapeutic agents, potentially including 2-phenyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)butanamide (Nazir et al., 2018).
Anticancer Potential
Novel Thiazole and 1,3,4-Thiadiazole Derivatives :The study explores the synthesis and evaluation of novel thiazole and 1,3,4-thiadiazole derivatives, emphasizing their anticancer activities. The compounds exhibited significant inhibitory activity against various cancer cell lines, suggesting the potential of structurally similar compounds like 2-phenyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)butanamide in cancer treatment (Gomha et al., 2017).
Mécanisme D'action
While the specific mechanism of action for “2-phenyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)butanamide” is not mentioned in the search results, isoxazole derivatives have been found to exhibit a wide range of biological activities. They have potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents .
Orientations Futures
Future research could focus on further modifications at various positions of the phenyl scaffold and the isoxazole ring to enhance its biological activity . Additionally, new synthetic strategies and designing of new isoxazole derivatives could be based on the most recent knowledge emerging from the latest research .
Propriétés
IUPAC Name |
2-phenyl-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-2-15(13-7-4-3-5-8-13)18(21)19-12-14-11-16(22-20-14)17-9-6-10-23-17/h3-11,15H,2,12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPDXSCNUXGWLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=NOC(=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(2-chloroethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2800010.png)
![(E)-N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(4-(methylthio)phenyl)acrylamide](/img/structure/B2800012.png)
![4-nitro-N-[4-(4-pentylcyclohexyl)phenyl]benzenecarboxamide](/img/structure/B2800015.png)



![N-(2,5-difluorophenyl)-2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2800020.png)



![N-(4-bromo-3-methylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2800026.png)

